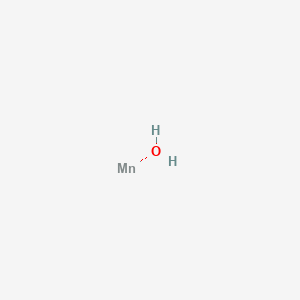

Manganese ion, 1 hydroxyl coordinated

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of manganese ion, 1 hydroxyl coordinated, can be achieved through various synthetic routes. One common method involves the in-situ oxidation of manganese sulfate solution using oxidants such as hydrogen peroxide, sodium hypochlorite, potassium permanganate, or oxygen. The choice of oxidant affects the morphology, phase composition, and surface properties of the resulting manganese oxide . For instance, using hydrogen peroxide as the oxidant results in manganese oxide particles with a diameter of about 50 nm and a specific surface area of 63.8764 m²/g .

Industrial Production Methods

In industrial settings, the preparation of this compound, often involves the use of manganese nitrate as a metal source and 5,5’-(1,2-phenylene di(methoxyl)) isophthalic acid as a ligand. The target polymer is synthesized through a solvothermal method, which is known for its simplicity and good repeatability .

Chemical Reactions Analysis

Types of Reactions

Manganese ion, 1 hydroxyl coordinated, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the ligand’s polarizability, dipole moment, dissociation energy, proton affinity, and ionization energy .

Common Reagents and Conditions

Common reagents used in these reactions include water, methanol, and other ligands that can coordinate with the manganese ion. The reaction conditions, such as temperature and pH, play a crucial role in determining the reaction pathway and the stability of the resulting complexes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in proton transfer reactions involving methanol and water, the products include manganese complexes with varying coordination states and ligand fragments .

Scientific Research Applications

Manganese ion, 1 hydroxyl coordinated, has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which manganese ion, 1 hydroxyl coordinated, exerts its effects involves several molecular targets and pathways. The compound’s activity is often attributed to its ability to undergo redox reactions, which are facilitated by the coordination of the hydroxyl group. This coordination can stabilize reactive intermediates and enhance the compound’s catalytic activity . Additionally, the ligand design and choice of ancillary ligands play a crucial role in achieving the desired catalytic activity and selectivity .

Comparison with Similar Compounds

Manganese ion, 1 hydroxyl coordinated, can be compared with other similar compounds, such as manganese(II) complexes with different ligands. These comparisons highlight the uniqueness of the hydroxyl coordination, which provides distinct chemical and physical properties. Similar compounds include manganese(II) complexes with amine nitrogen, quinoline groups, and methoxy-oxygen ligands .

Properties

IUPAC Name |

manganese;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O/h;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDIAFGKSAYYFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Mn] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MnO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.953 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B8113275.png)

![Cis-Tert-Butyl 4A-(Aminomethyl)Hexahydro-2H-Pyrano[3,2-C]Pyridine-6(7H)-Carboxylate](/img/structure/B8113279.png)

![N-(((1R,3aS,7aS)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)pyrimidin-2-amine](/img/structure/B8113300.png)

![3-(Methoxymethyl)-2-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane](/img/structure/B8113306.png)

![4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)morpholine](/img/structure/B8113312.png)

![(2R,6S)-12-pyrrolidin-1-yl-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene 7,7-dioxide](/img/structure/B8113315.png)

![4-(2-(Piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)morpholine](/img/structure/B8113320.png)

![N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide](/img/structure/B8113326.png)

![Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate](/img/structure/B8113348.png)